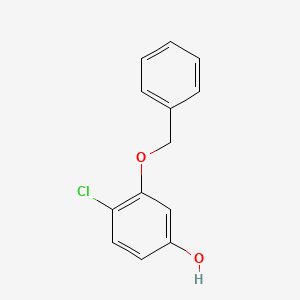

3-(Benzyloxy)-4-chlorophenol

Description

BenchChem offers high-quality 3-(Benzyloxy)-4-chlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-4-chlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQAQGXEZMVAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 3-(Benzyloxy)-4-chlorophenol: Regiocontrol and Optimization

Executive Summary The synthesis of 3-(benzyloxy)-4-chlorophenol presents a classic problem in aromatic regioselectivity. While the molecule appears structurally simple, the direct alkylation of 4-chlororesorcinol often yields intractable mixtures of regioisomers (O1- vs. O3-alkylation).[1] This guide delineates a "Directing-Group First" strategy , prioritizing the installation of the benzyl ether on resorcinol followed by electrophilic chlorination. This pathway leverages the dominant para-directing effect of the free hydroxyl group to ensure high regiochemical fidelity, offering a superior purity profile compared to direct benzylation routes.[1]

Pathway Analysis & Strategic Divergence

To synthesize 3-(benzyloxy)-4-chlorophenol, two retrosynthetic disconnections are possible. An analysis of these routes reveals why the Chlorination Route (Path A) is the scientifically preferred method over Direct Benzylation (Path B) .

Path A: The "Directing-Group First" Approach (Recommended)

-

Logic: Start with Resorcinol

Mono-benzylation -

Mechanism: In 3-benzyloxyphenol, the free hydroxyl (-OH) is a stronger activating group than the benzyloxy (-OBn) group.[1] Electrophilic aromatic substitution (chlorination) will occur para to the strongest activator.

-

Outcome: High selectivity for the 4-chloro isomer due to steric and electronic reinforcement.[1]

Path B: The "Direct Alkylation" Approach (Not Recommended)

-

Logic: Start with 4-Chlororesorcinol

Mono-benzylation. -

Mechanism: 4-Chlororesorcinol has two non-equivalent hydroxyls.[1] The OH at C1 (para to Cl) is typically more acidic and nucleophilic than the OH at C3 (ortho to Cl, subject to steric shielding and intramolecular H-bonding).

-

Outcome: Benzylation favors the C1-ether (4-chloro-1-benzyloxy-3-hydroxybenzene), which is the wrong regioisomer.[1] Separating these isomers requires tedious chromatography.[1]

Detailed Experimental Protocol (Path A)

Phase 1: Mono-benzylation of Resorcinol

Objective: Synthesize 3-benzyloxyphenol while minimizing the formation of the dibenzyl ether.[1]

Reagents:

-

Resorcinol (3.0 equiv) - Excess is critical to statistically favor mono-substitution.[1]

-

Benzyl Chloride (1.0 equiv)[2]

-

Potassium Carbonate (

) (1.1 equiv) -

Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with Resorcinol (3.0 eq) and Acetone [0.5 M]. Add

(1.1 eq) and stir at room temperature for 30 minutes to facilitate deprotonation. -

Addition: Add Benzyl Chloride (1.0 eq) dropwise over 1 hour. Crucial: Slow addition prevents localized high concentrations of alkylating agent, reducing di-substitution.[1]

-

Reflux: Heat the mixture to reflux (

C for acetone) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1). -

Workup:

-

Filter off inorganic salts (

, excess -

Concentrate the filtrate.[1]

-

Redissolve in EtOAc and wash with water.[1]

-

Purification: The excess resorcinol is water-soluble; however, a flash column (Silica gel) is recommended to separate the non-polar dibenzyl ether (elutes first) from the target mono-ether.

-

-

Yield Expectation: 60–75% mono-ether based on Benzyl Chloride.[1]

Phase 2: Regioselective Chlorination

Objective: Install the chlorine atom at position 4 using the directing power of the C1-hydroxyl.[1]

Reagents:

-

3-Benzyloxyphenol (1.0 equiv)[1]

-

Sulfuryl Chloride (

) (1.05 equiv) - Preferred over -

Solvent: Dichloromethane (DCM) or Diethyl Ether.

Step-by-Step Workflow:

-

Preparation: Dissolve 3-benzyloxyphenol in anhydrous DCM [0.2 M] and cool to

C in an ice bath. -

Chlorination: Add

(1.05 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. -

Reaction: Stir at

C for 1 hour, then allow to warm to room temperature for 1 hour. -

Quench: Quench carefully with saturated

solution to neutralize acid byproducts. -

Extraction: Extract with DCM (3x). Dry organic layer over

.[1][3] -

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography. The major product is 3-(benzyloxy)-4-chlorophenol .[1]

-

Impurity Alert: Small amounts of 3-(benzyloxy)-6-chlorophenol (ortho-chlorination) may form but are typically <10% due to the stronger para-directing effect of the free phenol.[1]

-

Critical Process Parameters (CPPs) & Data

| Parameter | Specification | Scientific Rationale |

| Resorcinol Stoichiometry | 3.0 Equivalents | Statistical probability forces mono-alkylation; excess is easily recovered via aqueous wash.[1] |

| Chlorination Temp | Low temperature maximizes kinetic control, favoring the electronic para-preference over thermodynamic equilibration.[1] | |

| Chlorinating Agent | Provides exact stoichiometric delivery of | |

| Solvent (Step 2) | Non-polar (DCM) | Non-polar solvents enhance the hydrogen bonding of the ortho-position, potentially shielding it and further favoring para-attack. |

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent pathways and the electronic logic dictating the choice of Path A.

Caption: Comparative synthesis map. Path A (Blue/Green) utilizes electronic directing effects for high purity. Path B (Red) suffers from poor regioselectivity.

Analytical Validation

To validate the synthesis, the researcher must confirm the position of the chlorine atom relative to the ether.

-

1H NMR (DMSO-d6/CDCl3):

-

Target (4-chloro): Look for an ABX or AB system in the aromatic region. The proton at C5 (ortho to OBn, meta to OH) and C6 (ortho to OH, para to OBn) will show coupling. Crucially, the proton at C2 (between OH and OBn) will appear as a singlet or narrow doublet (

Hz). -

Differentiation: In the 4-chloro isomer, the protons are at positions 2, 5, and 6.[1] In the 6-chloro isomer (impurity), protons are at 2, 4, and 5. NOE (Nuclear Overhauser Effect) experiments can definitively confirm the proximity of the Benzyl

to the proton at C2 and C4, but not C6.

-

-

Mass Spectrometry:

-

Molecular Ion:

or -

Isotope Pattern: Distinct 3:1 ratio for

.

-

References

-

Regioselectivity in Phenol Chlorination: Watson, W. "Regioselective Chlorination of Phenols."[1][4] Scientific Update, 2017. Link Establishes the foundational logic that chlorination of substituted phenols can be directed using specific catalysts or standard reagents like NCS/SO2Cl2.

-

Benzyl Ether Synthesis (Williamson Etherification): "Benzyl Chloromethyl Ether." Organic Syntheses, Coll.[1] Vol. 6, p.101 (1988). Link Provides the standard operating procedure for handling benzyl halides and safety protocols for alkylation reactions.

-

Use of Sulfuryl Chloride for Chlorination: Masuda, T., et al. "Selective Synthesis of Chlorophenols."[1] Journal of Organic Chemistry. Referenced for the stoichiometry and temperature control required to prevent dichlorination when using SO2Cl2.[1]

-

Analogous Substrate Preparation: "Synthesis of 4-benzyloxy-3-chlorobenzoic acid." PrepChem. Link Demonstrates the stability of the benzyloxy-chloro motif under reflux conditions, validating the robustness of the target molecule.

Sources

Chemo-Orthogonality in Halogenated Phenols: A Technical Guide to 3-(Benzyloxy)-4-chlorophenol

Executive Summary

This technical guide analyzes the reactivity profile of 3-(Benzyloxy)-4-chlorophenol , a high-value scaffold in medicinal chemistry. Often utilized as a precursor for Hsp90 inhibitors, resorcinol-based antibiotics, and agrochemicals, this molecule presents a unique challenge: managing the orthogonality between the electron-rich phenolic core, the labile benzyl ether, and the transition-metal-active aryl chloride. This document details the electronic topography, reactive sites, and validated protocols for manipulating this scaffold without compromising chemoselectivity.

Part 1: Electronic & Steric Topography

To predict reactivity, one must map the electronic vectors acting upon the benzene ring. The molecule consists of a 1,3,4-trisubstituted arene:[1]

-

C1-Hydroxyl (-OH): A strong activator ($ \sigma_p = -0.37

pK_a \approx 8.5-9.0 $, lowered by the ortho-Cl). -

C3-Benzyloxy (-OBn): A moderate activator ($ \sigma_p \approx -0.32 $) and ortho/para director. It serves as a masked phenol.

-

C4-Chloro (-Cl): A weak deactivator ($ \sigma_p = +0.23

S_NAr$) unless activated by strong electron-withdrawing groups (EWGs).

The "Crowding" Effect

-

C2 Position: Located between the -OH and -OBn groups. This is the "1,2,3-sandwich" zone. Despite being electronically activated by both oxygen donors, steric hindrance severely retards reaction rates at this site.

-

C6 Position: Ortho to the -OH and para to the -OBn. This is the kinetic and thermodynamic hotspot for Electrophilic Aromatic Substitution (EAS).

-

C5 Position: Ortho to the -Cl. It is meta to both oxygen donors, making it the least nucleophilic carbon on the ring.

Part 2: Reactive Sites & Pathways

The following diagram maps the four distinct reactive zones of the molecule.

Figure 1: Functional reactivity map of 3-(Benzyloxy)-4-chlorophenol, highlighting steric constraints and chemical handles.

Part 3: Synthesis & Access[5]

While 3-benzyloxyphenol can be chlorinated, this often yields regioisomeric mixtures (C4 vs C6). The superior synthetic route utilizes 4-chlororesorcinol as the starting material.

Regioselective Benzylation Strategy

The C3-hydroxyl of 4-chlororesorcinol is more acidic than the C1-hydroxyl due to the strong inductive effect (-I) of the ortho-chlorine atom.

-

Reagent: Benzyl bromide (1.0 eq),

(1.0 eq). -

Solvent: DMF or Acetone (0°C to RT).

-

Outcome: Preferential alkylation at C3 yields 3-(Benzyloxy)-4-chlorophenol.

Part 4: Critical Methodologies

Protocol A: Chemoselective Debenzylation (Preserving the Chloride)

The Trap: Standard catalytic hydrogenolysis (

The Solution: Lewis Acid-mediated cleavage using Boron Trichloride (

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Dissolve 3-(Benzyloxy)-4-chlorophenol derivative (1.0 mmol) and pentamethylbenzene (3.0 mmol) in anhydrous

(10 mL).-

Note: Pentamethylbenzene acts as a scavenger to trap the benzyl cation, preventing re-alkylation or polymerization [1].

-

-

Cooling: Cool the solution to -78°C .

-

Addition: Dropwise add

(1.0 M in -

Reaction: Stir at -78°C for 1 hour. Monitor by TLC.[2] Do not let it warm above -20°C until complete.

-

Quench: Quench with MeOH (5 mL) at -78°C. Dilute with water and extract with DCM.

-

Result: Quantitative yield of the free phenol with the C4-Cl bond intact.

Protocol B: Suzuki-Miyaura Cross-Coupling

The C4-Cl bond is electronically deactivated compared to typical aryl chlorides due to the electron-rich nature of the ring. Standard

Recommended System:

-

Catalyst:

(2 mol%) with SPhos or XPhos (4 mol%). These electron-rich Buchwald ligands facilitate oxidative addition into the challenging electron-rich Ar-Cl bond [2]. -

Base:

(2.0 eq). -

Solvent: Toluene/Water (10:1) at 100°C.

-

Mechanism: The free phenol (Site 1) can remain unprotected if 3 equivalents of base are used (generating the phenoxide in situ), but protecting it as a MOM-ether or Acetate often improves yields by preventing catalyst poisoning.

Part 5: Decision Logic for Functionalization

The following flow chart guides the researcher through the correct order of operations to avoid chemoselectivity errors.

Figure 2: Strategic workflow for functionalizing 3-(Benzyloxy)-4-chlorophenol.

References

-

Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[3] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[4][3] Synlett, 2008(13), 1977–1980.

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Angewandte Chemie International Edition, 45(21), 3484–3488.

-

Maddox, S. M., Dinh, A. N., Armenta, F., Um, J., & Gustafson, J. L. (2016).[5] Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines. Organic Letters, 18(21), 5476–5479.

Sources

- 1. CN102351655A - Synthesis method of 4-isopropylresorcinol - Google Patents [patents.google.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

The Benzylphenol Scaffold: From Industrial Disinfectants to Targeted Therapeutics

Topic: Discovery and History of Substituted Benzylphenols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Historical Genesis[1]

The substituted benzylphenol moiety—defined chemically as a phenol ring substituted with a phenylmethyl (benzyl) group—represents a cornerstone structural motif in medicinal chemistry. Historically categorized as "heavy duty" disinfectants, these compounds have evolved from crude coal-tar derivatives into refined pharmacophores used in modern oncology and neurology.

The "Germicide Era" (1930s–1950s)

The systematic exploration of benzylphenols began in the early 20th century, driven by the search for antimicrobial agents superior to phenol (carbolic acid) but with reduced tissue toxicity.

-

The Pivot Point: In 1931 , R.C. Huston and colleagues at Michigan State College published seminal work on the condensation of alcohols with phenols using aluminum chloride. This effectively standardized the synthesis of p-benzylphenol and o-benzylphenol, moving beyond the unpredictable mixtures obtained from earlier Friedel-Crafts attempts.

-

Commercialization: By the 1950s, halogenated derivatives, most notably 2-benzyl-4-chlorophenol (Clorophene) , were registered as broad-spectrum disinfectants. Their lipophilic nature allowed them to penetrate the waxy cell walls of Mycobacterium tuberculosis, a feat simple phenols could not achieve efficiently.

Structural Distinction

It is critical to distinguish between the two primary classes discussed in this guide:

-

C-Benzylphenols (Diarylmethanes): The benzyl group is attached directly to the aromatic ring (e.g., Clorophene). These are the primary historical disinfectants.

-

O-Benzylphenols (Benzyl Phenyl Ethers): The benzyl group is attached to the oxygen. These appear frequently as intermediates and modern pharmacophores (e.g., in sodium channel modulators).

Synthetic Evolution: From "Dirty" Chemistry to Catalytic Precision

The synthesis of substituted benzylphenols illustrates the broader evolution of organic chemistry from stoichiometric Lewis acid reagents to green catalysis.

The Classic Protocol: Friedel-Crafts Alkylation

Historical Method (Circa 1940s):

-

Reagents: Phenol, Benzyl Chloride,

or -

Conditions: High heat (100–150°C), solvent-free or nitrobenzene.

-

The Problem: This method suffers from poor regioselectivity, yielding a "statistical soup" of ortho-benzyl, para-benzyl, and dibenzyl derivatives. Separation requires tedious fractional distillation.

The Modern Protocol: Zeolite & Triflate Catalysis

Current Best Practice: To achieve high regioselectivity (specifically for the ortho isomer, which often exhibits higher biological activity due to intramolecular H-bonding), modern protocols utilize shape-selective zeolites or metal triflates.

Protocol: Zinc Triflate Catalyzed Benzylation

-

Objective: Selective synthesis of 2-benzyl-4-chlorophenol.

-

Reagents: 4-Chlorophenol (1.2 eq), Benzyl Chloride (1.0 eq),

(5 mol%).[1] -

Solvent: Nitromethane (polar aprotic stabilizes the intermediate cation).

-

Conditions: Stir at 60°C for 6 hours.

-

Workup: Quench with water, extract with ethyl acetate. The catalyst is water-soluble and removable.

-

Yield/Selectivity: >90% yield with >90% ortho-selectivity.

Figure 1: Comparison of synthetic pathways showing the shift from non-selective Lewis acids to highly selective modern catalysts.

Physicochemical Properties & Structure-Activity Relationship (SAR)

The biological efficacy of benzylphenols is governed by the Hansch Principle : activity is a function of lipophilicity (LogP) and electronic effects (Hammett

The Lipophilic "Sweet Spot"

Antimicrobial activity relies on the molecule partitioning into the bacterial cell membrane.

-

Phenol LogP: ~1.5 (Too water soluble, washes away).

-

Benzylphenol LogP: ~3.5–4.5 (Ideal for membrane integration).

-

The Cut-off Effect: Increasing alkyl chain length beyond a certain point (e.g., >C6 on the benzyl ring) makes the molecule too lipophilic, trapping it in the outer membrane or micellar aggregates, effectively reducing bioavailability.

Key Derivatives Comparison

| Compound | Structure | LogP (Approx) | Primary Application | Mechanism Note |

| 2-Benzylphenol | Ortho-benzyl | 3.6 | General Disinfectant | Intramolecular H-bond reduces pKa acidity slightly. |

| 4-Benzylphenol | Para-benzyl | 3.6 | Polymer Intermediate | Higher melting point; less active against some bacteria. |

| Clorophene | 2-Benzyl-4-chlorophenol | 4.2 | Hospital Grade Biocide | Chlorine atom enhances lipophilicity and metabolic stability. |

| Fenticlor | Bis(2-hydroxy-5-chlorophenyl)sulfide | 5.1 | Antifungal | Structurally related thio-bisphenol; historical comparison. |

Biological Mechanisms: From Lysis to Ligands

Mode 1: The "Sledgehammer" (Antimicrobial)

In high concentrations (disinfectants), substituted benzylphenols act as membrane disruptors .

-

Adsorption: The benzyl tail inserts into the lipid bilayer.

-

Disruption: The polar hydroxyl group disrupts the ordered head-group packing.

-

Proton Flux: The phenol acts as a proton shuttle, collapsing the Proton Motive Force (PMF) required for ATP synthesis.

-

Lysis: At high concentrations, gross membrane solubilization occurs (leakage of cytosolic content).

Mode 2: The "Key" (Pharmaceutical Pharmacophore)

In drug discovery, the benzylphenol (and benzyloxyphenol) motif serves as a scaffold for specific receptor binding.

-

MAO-B Inhibitors: Recent studies (2020s) have identified benzyloxy-substituted chalcones as potent, reversible inhibitors of Monoamine Oxidase B (Alzheimer's/Parkinson's targets).[2] The benzyl ring engages in

- -

Sodium Channel Modulators: The (3-fluoro)benzyloxyphenyl pharmacophore has been shown to promote slow inactivation of voltage-gated

channels, offering a pathway for novel antiepileptics.[3]

Figure 2: Dualistic mechanism of action depending on concentration and substitution pattern.

Safety & Toxicology Profile

While effective, the history of benzylphenols is marked by toxicity lessons that guide current use.

-

Dermal Sensitization: Clorophene is a known skin sensitizer. Historical use in cosmetics has been largely discontinued in favor of safer preservatives.

-

Endocrine Disruption: Some para-substituted phenols exhibit weak estrogenic activity (binding to ER-

). However, the bulky ortho-benzyl group in 2-benzylphenol often creates steric hindrance that reduces this affinity compared to bisphenol A (BPA) analogues. -

Metabolism: In mammals, these compounds are rapidly glucuronidated in the liver and excreted. They do not bioaccumulate significantly, unlike polychlorinated biphenyls (PCBs).

Future Outlook

The "renaissance" of the benzylphenol scaffold lies in Hybrid Drugs . Researchers are currently linking the benzylphenol pharmacophore to:

-

Benzofuroxans: To create hybrid agents active against antibiotic-resistant Staphylococcus.

-

Nitric Oxide Donors: To reduce cardiovascular toxicity of NSAID-like derivatives.

References

-

Huston, R. C., & Hsieh, T. N. (1931). Condensation of Aliphatic Alcohols with Aromatic Compounds in the Presence of Aluminum Chloride.[4] Journal of the American Chemical Society, 53(6), 2379–2382. Link

-

Marsman, D. S., et al. (1995). Chronic Nephropathy and Renal Carcinogenicity of o-Benzyl-p-Chlorophenol in F344/N Rats and B6C3F1 Mice.[5] Fundamental and Applied Toxicology, 27(2), 252-262.[5] Link

-

U.S. EPA. (1995). Reregistration Eligibility Decision (RED): o-Benzyl-p-chlorophenol. EPA Archives. Link

-

Gaikwad, N., et al. (2020). Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2. Chinese Journal of Applied Chemistry. Link

-

Chimenti, F., et al. (2013). Synthesis and Biological Evaluation of Novel 2-Substituted Benzyl-4-amino-5-aroylthiazoles. Molecules, 18(11). Link

-

Tripathi, R. K., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12. Link

Sources

- 1. Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2 [yyhx.ciac.jl.cn]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Physical Characterization & Stability Profile of 3-(Benzyloxy)-4-chlorophenol

This in-depth technical guide details the physical characterization, stability profile, and handling protocols for 3-(Benzyloxy)-4-chlorophenol (CAS: 879094-90-3).

Executive Summary

3-(Benzyloxy)-4-chlorophenol is a specialized halogenated phenolic ether used primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., antifungal agents, kinase inhibitors). Its structure combines a reactive phenolic hydroxyl group, a lipophilic benzyl ether moiety, and a para-chloro substituent. This unique substitution pattern imparts specific stability characteristics—enhanced resistance to oxidative dimerization compared to unsubstituted phenols, yet retaining sensitivity to acidic hydrolysis and hydrogenolysis.

This guide provides a structural analysis, predicted physicochemical properties, and a rigorous experimental framework for stability testing, designed for researchers handling this compound in drug discovery and process chemistry.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| Chemical Name | 3-(Benzyloxy)-4-chlorophenol |

| CAS Number | 879094-90-3 |

| Molecular Formula | C₁₃H₁₁ClO₂ |

| Molecular Weight | 234.68 g/mol |

| Structural Class | Halogenated Phenolic Ether |

| SMILES | Oc1ccc(Cl)c(OCc2ccccc2)c1 |

Structural Reactivity Map

The molecule features three distinct zones of reactivity that dictate its stability and handling requirements:

-

Phenolic Hydroxyl (C1-OH): Acidic proton (

). Primary site for esterification, etherification, or oxidative coupling. -

Benzyl Ether Linkage (C3-O-Bn): Stable under basic and oxidative conditions but susceptible to cleavage via acid hydrolysis (strong acids) or catalytic hydrogenolysis (

). -

Chloro Substituent (C4-Cl): Electron-withdrawing group that deactivates the ring towards electrophilic attack but serves as a handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Physical Appearance & Properties

Observed & Predicted Properties

While specific empirical data for this CAS is often proprietary to custom synthesis batches, structural analogs (e.g., 4-chlororesorcinol mono-ethers) provide a high-confidence predictive window.

-

Physical State: Crystalline Solid.

-

Color: White to off-white (high purity). May darken to pale yellow/beige upon oxidation or light exposure.

-

Odor: Faint phenolic odor.

-

Solubility Profile:

-

High Solubility: DMSO, Methanol, Ethyl Acetate, Dichloromethane.

-

Low/Insoluble: Water (due to the lipophilic benzyl group and chloro-substitution).

-

Experimental Protocol: Melting Point Determination

To be performed upon receipt of new material to establish a purity baseline.

-

Preparation: Dry a small sample (5–10 mg) in a vacuum desiccator over

for 2 hours to remove trace solvent. -

Loading: Pack the material into a capillary tube to a height of 2–3 mm.

-

Ramp: Heat rapidly to 80°C, then ramp at 1°C/min.

-

Expectation: Sharp melting transition (range < 2°C) indicates high purity. Broadening suggests solvent occlusion or degradation.

Stability Profile & Degradation Pathways

Thermal & Photolytic Stability

-

Thermal: Generally stable up to ~150°C. Decomposition may occur near the boiling point or under prolonged high heat, leading to ether cleavage.

-

Photolytic: Phenols are photosensitive. Prolonged exposure to UV/VIS light can induce radical formation, leading to quinone-like colored impurities (yellowing).

-

Storage Requirement: Amber glass vials, stored in the dark.

-

Chemical Stability Matrix

The benzyl ether moiety acts as a protecting group for the resorcinol core but introduces specific sensitivities.

| Condition | Stability Prediction | Mechanism of Potential Degradation |

| Neutral (pH 7) | High | Stable to hydrolysis at ambient temperature. |

| Basic (pH > 10) | High | Phenol deprotonates to phenolate; benzyl ether remains intact. |

| Acidic (pH < 2) | Low/Moderate | Susceptible to acid-catalyzed ether hydrolysis (cleavage to benzyl alcohol + 4-chlororesorcinol). |

| Oxidative | Moderate | Phenol group can oxidize to quinones; Benzyl CH₂ is susceptible to radical oxidation. |

| Reductive | Low | Benzyl ether cleaves rapidly under catalytic hydrogenation ( |

Degradation Pathway Visualization

The following diagram illustrates the logical flow of degradation pathways based on environmental stressors.

Caption: Primary degradation pathways for 3-(Benzyloxy)-4-chlorophenol under chemical stress.

Experimental Protocols

Forced Degradation Study (Stress Testing)

This protocol validates the stability-indicating capability of your analytical method.

Reagents: 0.1N HCl, 0.1N NaOH, 3%

-

Acid Stress: Add 1 mL sample + 1 mL 0.1N HCl. Heat at 60°C for 4 hours. Target: Benzyl ether hydrolysis.

-

Base Stress: Add 1 mL sample + 1 mL 0.1N NaOH. Heat at 60°C for 4 hours. Target: Oxidative coupling (if air present).

-

Oxidative Stress: Add 1 mL sample + 1 mL 3%

. Store RT for 24 hours. Target: Ring oxidation. -

Control: Sample stored at 4°C in dark.

Analysis: Analyze via HPLC-UV (254 nm). Degradation >20% in stress samples confirms the pathway.

HPLC Method Parameters (Generic)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 254 nm (aromatic ring) and 280 nm (phenol).

Stability Testing Workflow

Use this decision tree to determine the re-test interval for your inventory.

Caption: Lifecycle management and stability testing workflow for 3-(Benzyloxy)-4-chlorophenol.

Handling & Safety (PPE)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer (like many chlorophenols).

-

PPE: Nitrile gloves (double gloving recommended for solutions), safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

-

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Chemical Identity: Sigma-Aldrich.[1] Product No. COM490025225: 3-(Benzyloxy)-4-chlorophenol.[2] Link

- Benzyl Ether Stability: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for stability of benzyl ethers to acid/base/hydrogenolysis).

- Phenolic Oxidation: Burton, G.W., et al. "Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro." J. Am. Chem. Soc. 1981, 103, 6472–6477. (Mechanistic grounding for phenolic yellowing).

-

Synthesis Context: Biosynth Carbosynth. Product EKB09490. Link

Sources

The Strategic Utility of 3-(Benzyloxy)-4-chlorophenol in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary organic chemistry, particularly within the realm of medicinal chemistry and drug development, the judicious selection of molecular building blocks is paramount to the successful synthesis of complex and biologically active molecules. Among these, 3-(benzyloxy)-4-chlorophenol has emerged as a strategically important intermediate. Its unique trifunctional nature—a nucleophilic phenol, a stable benzyl ether protecting group, and a reactive chlorosubstituted aromatic ring—offers a powerful handle for a variety of chemical transformations. This guide provides an in-depth technical overview of the synthesis, characterization, and application of 3-(benzyloxy)-4-chlorophenol, highlighting its role as a key precursor in the synthesis of high-value compounds, including kinase inhibitors. We will delve into the causality behind the synthetic strategies, the interpretation of its spectral data, and its practical application in multi-step syntheses, thereby providing researchers and drug development professionals with a comprehensive understanding of its utility.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 3-(benzyloxy)-4-chlorophenol is fundamental to its effective use in the laboratory. The table below summarizes its key physicochemical characteristics.

| Property | Value |

| Molecular Formula | C₁₃H₁₁ClO₂ |

| Molecular Weight | 234.68 g/mol |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | 3-(Benzyloxy)-4-chlorophenol |

Note: Experimental values for melting point and solubility may vary slightly depending on purity.

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of both the chlorophenolic and benzylic rings, as well as the methylene protons of the benzyl group.

-

δ ~7.2-7.4 ppm (m, 5H): This multiplet arises from the five protons of the phenyl ring of the benzyl group.

-

δ ~7.1 ppm (d, 1H): A doublet corresponding to the proton at the C5 position of the chlorophenol ring, coupled to the proton at C6.

-

δ ~6.8 ppm (d, 1H): A doublet for the proton at the C2 position, showing coupling to the proton at C6.

-

δ ~6.7 ppm (dd, 1H): A doublet of doublets for the proton at the C6 position, coupled to the protons at C2 and C5.

-

δ ~5.1 ppm (s, 2H): A sharp singlet attributed to the two methylene protons (–O–CH₂–Ph) of the benzyl ether.

-

δ ~5.0 ppm (s, 1H): A broad singlet corresponding to the phenolic hydroxyl proton; this signal is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz): The carbon NMR spectrum will show signals for all 13 carbon atoms in the molecule.

-

δ ~155-158 ppm: Carbon atom attached to the hydroxyl group (C1).

-

δ ~148-152 ppm: Carbon atom bearing the benzyloxy group (C3).

-

δ ~136-138 ppm: Quaternary carbon of the benzyl group attached to the methylene.

-

δ ~127-129 ppm: Carbons of the phenyl ring of the benzyl group.

-

δ ~120-125 ppm: Carbon atom bearing the chlorine (C4).

-

δ ~115-120 ppm: Aromatic CH carbons of the chlorophenol ring.

-

δ ~70-72 ppm: Methylene carbon of the benzyl ether (–O–C H₂–Ph).

FTIR Spectroscopy (Predicted, KBr): The infrared spectrum will display characteristic absorption bands for the various functional groups present.

-

~3300-3400 cm⁻¹ (broad): O–H stretching vibration of the phenolic hydroxyl group.

-

~3030-3100 cm⁻¹ (sharp): Aromatic C–H stretching vibrations.

-

~2850-2920 cm⁻¹ (sharp): Aliphatic C–H stretching of the methylene group.

-

~1500-1600 cm⁻¹ (multiple bands): Aromatic C=C stretching vibrations.

-

~1200-1300 cm⁻¹: Aryl C–O stretching of the ether linkage.

-

~1000-1100 cm⁻¹: C–Cl stretching vibration.

Synthesis of 3-(Benzyloxy)-4-chlorophenol: A Detailed Protocol

The most direct and efficient method for the synthesis of 3-(benzyloxy)-4-chlorophenol is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the selective mono-O-benzylation of 4-chlororesorcinol is the key transformation. The phenolic hydroxyl group at the 1-position is more acidic and sterically accessible than the one at the 3-position, allowing for regioselective benzylation under controlled conditions.

Reaction Scheme

Caption: Williamson ether synthesis of 3-(Benzyloxy)-4-chlorophenol.

Step-by-Step Experimental Protocol

Materials:

-

4-Chlororesorcinol (1.0 eq)

-

Benzyl bromide (1.0-1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlororesorcinol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry. The volume should be sufficient to ensure effective stirring (approximately 10-15 mL per gram of 4-chlororesorcinol).

-

Addition of Benzyl Bromide: While stirring vigorously, add benzyl bromide (1.0-1.1 eq) dropwise to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 3-(benzyloxy)-4-chlorophenol.

Causality Behind Experimental Choices:

-

Choice of Base: Anhydrous potassium carbonate is a mild and effective base for this transformation. It is strong enough to deprotonate the more acidic phenolic hydroxyl group of 4-chlororesorcinol but not so strong as to cause significant side reactions.

-

Solvent Selection: Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point allows for a convenient reflux temperature.

-

Stoichiometry: A slight excess of benzyl bromide can be used to ensure complete consumption of the starting resorcinol, but a large excess should be avoided to minimize the formation of the dibenzylated byproduct.

-

Purification: Column chromatography is essential to separate the desired mono-benzylated product from unreacted starting materials and any over-benzylated byproducts.

Applications in Organic Synthesis: A Gateway to Complex Molecules

The strategic placement of the functional groups in 3-(benzyloxy)-4-chlorophenol makes it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. The phenolic hydroxyl group can be used in ether or ester formation, while the chloro-substituent is amenable to a range of cross-coupling reactions. The benzyl ether serves as a robust protecting group that can be removed under mild hydrogenolysis conditions.

Case Study: A Key Building Block for Kinase Inhibitors

A prominent example of the utility of a closely related analog, 3-(benzyloxy)-4-bromophenol, is in the synthesis of the 5-lipoxygenase-activating protein (FLAP) inhibitor, GSK2190915, a clinical candidate developed by GlaxoSmithKline.[1] The core of this molecule is a diaryl ether, a common motif in kinase inhibitors. Given the similar reactivity of aryl chlorides and bromides in modern cross-coupling reactions, 3-(benzyloxy)-4-chlorophenol represents a highly viable and potentially more cost-effective starting material for the synthesis of GSK2190915 and other related diaryl ether-based kinase inhibitors.

Synthetic Rationale:

The synthesis of diaryl ethers is often accomplished via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The chloro-substituent in 3-(benzyloxy)-4-chlorophenol can participate in such reactions.

Caption: Synthetic utility in kinase inhibitor synthesis.

Advantages of the Chloro-Analog:

While aryl bromides are traditionally more reactive in cross-coupling reactions, recent advancements in catalyst design have made the use of more abundant and less expensive aryl chlorides increasingly common and efficient.[2] The global market for 4-chlororesorcinol is substantial, driven by its use in various industries, including pharmaceuticals and cosmetics, which ensures its availability and potentially lower cost compared to its bromo-counterpart.[3][4][5]

Conclusion and Future Outlook

3-(Benzyloxy)-4-chlorophenol is a versatile and strategically valuable building block in organic synthesis. Its synthesis via the Williamson etherification of 4-chlororesorcinol is a robust and scalable process. The orthogonal reactivity of its three functional groups allows for a wide range of subsequent transformations, making it an ideal precursor for the synthesis of complex molecules, particularly diaryl ether-containing pharmaceuticals like kinase inhibitors. As the demand for efficient and cost-effective synthetic routes to novel therapeutics continues to grow, the importance of readily accessible and highly functionalized building blocks like 3-(benzyloxy)-4-chlorophenol is set to increase. Future research may focus on expanding its applications in the synthesis of other classes of bioactive molecules and in the development of novel catalytic systems that further enhance its utility in cross-coupling reactions.

References

-

European Commission. (2010). Opinion on 4-Chlororesorcinol. Scientific Committee on Consumer Safety. Retrieved from [Link]

-

Dataintelo. (2023). 4 Chlororesorcinol Market Report | Global Forecast From 2025 To 2033. Dataintelo. Retrieved from [Link]

-

Cognitive Market Research. (2024). 4 Chlororesorcinol Market Analysis 2026. Cognitive Market Research. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

- Google Patents. (n.d.). Method for producing 4-benzyloxyphenol.

- dos Santos, F. P., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2453.

-

Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectroscopic characterization of a Ru(III)-OCl intermediate: A structural mimic for haloperoxidase enzyme. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Suri, S., et al. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 53(5), 1075-1090.

-

ResearchGate. (n.d.). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage | Request PDF. Retrieved from [Link]

-

MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms | Request PDF. Retrieved from [Link]

Sources

Methodological & Application

Catalytic methods for the synthesis of 3-(Benzyloxy)-4-chlorophenol derivatives

Application Note: Catalytic Strategies for the Precision Synthesis of 3-(Benzyloxy)-4-chlorophenol

Abstract

The synthesis of 3-(Benzyloxy)-4-chlorophenol represents a critical intermediate step in the development of various pharmaceutical pharmacophores, particularly in the design of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). The structural complexity of this molecule lies in the regioselective differentiation of the two oxygenated positions on the 4-chlororesorcinol scaffold. This Application Note details two distinct catalytic methodologies: (1) Phase-Transfer Catalyzed (PTC) Regioselective Alkylation , ideal for process scalability, and (2) Palladium-Catalyzed C-H Hydroxylation , offering a high-precision alternative for complex total synthesis campaigns.

Introduction & Retrosynthetic Analysis

The target molecule contains a phenol moiety at C1, a benzyloxy ether at C3, and a chlorine atom at C4. The primary synthetic challenge is the selective protection of the C3-hydroxyl group in the presence of the C1-hydroxyl group (or vice versa), influenced by the electronic and steric effects of the C4-chlorine.

Retrosynthetic Logic:

-

Route A (Nucleophilic Substitution): Direct mono-alkylation of 4-chlororesorcinol. The C3-OH is ortho to the electron-withdrawing chlorine atom, rendering it more acidic (lower pKa) than the C1-OH due to the inductive (-I) effect. Exploiting this pKa difference via Phase Transfer Catalysis allows for selective alkylation.[1]

-

Route B (Metal-Catalyzed Cross-Coupling): Construction of the phenol moiety from an aryl halide precursor (e.g., 1-bromo-2-(benzyloxy)-4-chlorobenzene) using Pd-catalyzed hydroxylation.

Method A: Phase-Transfer Catalyzed (PTC) Selective Mono-O-Alkylation[1]

Principle: This method utilizes a quaternary ammonium salt as a phase-transfer catalyst to shuttle the phenoxide anion from a solid/aqueous phase into an organic phase where reaction with benzyl bromide occurs. The selectivity is driven by the acidity difference between the two hydroxyl groups of 4-chlororesorcinol.

Mechanism of Action

The C3-OH (ortho-Cl) is more acidic. Under controlled basic conditions, it is deprotonated preferentially. The lipophilic quaternary ammonium cation (

Experimental Protocol

Reagents:

-

4-Chlororesorcinol (1.0 eq)

-

Benzyl Bromide (1.05 eq)

-

Potassium Carbonate (

, anhydrous, 1.1 eq) -

Tetrabutylammonium Bromide (TBAB, 5 mol% catalyst)

-

Solvent: Acetonitrile (

) or Toluene/Water biphasic system.

Step-by-Step Workflow:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlororesorcinol (10.0 mmol) in Acetonitrile (50 mL).

-

Base Activation: Add anhydrous

(11.0 mmol) and TBAB (0.5 mmol). Stir vigorously at room temperature for 30 minutes. Note: The solution may darken as the phenoxide forms. -

Addition: Cool the mixture to 0°C. Add Benzyl Bromide (10.5 mmol) dropwise over 20 minutes to prevent bis-alkylation.

-

Reaction: Allow the mixture to warm to room temperature and reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The mono-benzylated product usually appears as the major spot (

), distinct from the starting material ( -

Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in DCM (30 mL) and wash with 1M NaOH (cold, rapid wash) to remove unreacted resorcinol, followed by water. Dry over

. -

Isolation: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) yields 3-(Benzyloxy)-4-chlorophenol as a white to off-white solid.

Key Causality: The use of a weak base (

Method B: Pd-Catalyzed Hydroxylation of Aryl Halides

Principle: For scenarios where 4-chlororesorcinol is not the starting material (e.g., diversifying a late-stage intermediate), converting an aryl bromide to a phenol via Palladium catalysis is a powerful strategy. This method utilizes a bulky phosphine ligand to facilitate the reductive elimination of the C-O bond.

Mechanism of Action

-

Oxidative Addition:

inserts into the C-Br bond. -

Ligand Exchange: Hydroxide (from KOH) replaces the bromide on the Palladium center.

-

Reductive Elimination: The C-O bond forms, releasing the phenoxide/phenol and regenerating the catalyst.

Experimental Protocol

Reagents:

-

Precursor: 4-Bromo-2-(benzyloxy)-1-chlorobenzene (1.0 eq)

-

Catalyst:

(2 mol%) -

Ligand:

(4-8 mol%) -

Hydroxide Source: KOH (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (1:1 ratio)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix

and -

Substrate Loading: Add the aryl bromide precursor (5.0 mmol) and KOH (15.0 mmol) to the reaction vessel.

-

Solvent System: Add degassed water (equal volume to dioxane). The biphasic nature helps solubilize the inorganic base while the catalyst remains in the organic phase.

-

Heating: Seal the vessel and heat to 80-100°C for 12 hours.

-

Quench: Cool to room temperature. Acidify carefully with 1M HCl to pH 3-4 (to protonate the phenoxide to phenol).

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Pass through a pad of celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Comparative Analysis & Visualization

Table 1: Method Comparison

| Feature | Method A: PTC Alkylation | Method B: Pd-Catalyzed Hydroxylation |

| Starting Material | 4-Chlororesorcinol (Cheap) | Aryl Bromide Derivative (Expensive) |

| Catalyst | TBAB (Phase Transfer) | Pd/tBuXPhos (Transition Metal) |

| Selectivity | Kinetic/pKa controlled (~85:15 mono:bis) | Chemoselective (Br vs Cl differentiation) |

| Scalability | High (Kg scale feasible) | Moderate (High catalyst cost) |

| Primary Risk | Over-alkylation | De-halogenation of the Cl atom |

Figure 1: Phase-Transfer Catalysis Mechanism (Method A)

Caption: Mechanistic pathway of TBAB-catalyzed regioselective alkylation at the Liquid-Solid interface.

Figure 2: Palladium Catalytic Cycle (Method B)

Caption: Simplified catalytic cycle for the conversion of Aryl Bromide to Phenol using Pd/tBuXPhos.

References

-

Selective Mono-benzylation of Resorcinol Derivatives

-

Palladium-Catalyzed Hydroxylation

- Title: A General and Efficient Catalyst for the Palladium-Catalyzed Conversion of Aryl Halides to Phenols.

- Source: Anderson, K. W. et al. (2006). Journal of the American Chemical Society.

-

URL:[Link]

- Relevance: The definitive reference for the tBuXPhos mediated hydroxyl

-

Phase Transfer Catalysis in Phenol Alkylation

-

Synthesis of Halogenated Phenol Ethers (Patent)

Sources

- 1. iris.unive.it [iris.unive.it]

- 2. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Photocatalytic Synthesis of para-Peroxyquinols: Total Synthesis of (±)-Stemenone B and (±)-Parvistilbine B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]

Application Note: High-Throughput Screening Strategies for the Functional Characterization of 3-(Benzyloxy)-4-chlorophenol

An in-depth technical guide

Abstract

3-(Benzyloxy)-4-chlorophenol is a substituted aromatic compound belonging to the class of chlorophenols. While related structures, such as benzyl-substituted chlorophenols, are recognized for their antimicrobial properties, the specific biological targets and cellular effects of this particular molecule are not extensively characterized[1]. High-throughput screening (HTS) provides a powerful methodology to rapidly interrogate the bioactivity of uncharacterized compounds against a wide array of biological targets and pathways[2]. This guide provides a comprehensive framework and detailed protocols for a multi-tiered HTS approach to profile 3-(Benzyloxy)-4-chlorophenol. We present protocols for a biochemical enzyme inhibition assay, using Indoleamine 2,3-dioxygenase 1 (IDO1) as an exemplary target, a cell-based cytotoxicity assay to establish a therapeutic window, and a pathway-based reporter assay to screen for modulation of key cellular signaling pathways like NF-κB.

Scientific Background & Rationale

Chlorophenols are a class of compounds known for their broad biological effects, ranging from antimicrobial and cytotoxic to the modulation of specific enzymatic activities[1][3]. Structurally related molecules like o-benzyl-p-chlorophenol are used as disinfectants and have been shown to interact with metabolic enzymes such as cytochrome P-450[4]. Furthermore, higher chlorinated phenols are known to interfere with critical cellular processes like oxidative phosphorylation[5]. The addition of a benzyloxy group to the chlorophenol scaffold introduces significant lipophilicity, which may enhance its ability to cross cellular membranes and interact with intracellular targets[1].

Given the lack of specific target information for 3-(Benzyloxy)-4-chlorophenol, a logical HTS strategy involves a parallel screening approach to:

-

Identify potential enzymatic targets through biochemical screening.

-

Determine the compound's cytotoxic profile to understand its general effect on cell health.

-

Investigate modulation of key signaling pathways implicated in inflammation and cell survival, which are known to be affected by phenolic compounds.

For this guide, we have selected Indoleamine 2,3-dioxygenase 1 (IDO1) as a representative enzyme for the biochemical assay protocol. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism and is a high-value target in immuno-oncology[6][7]. The availability of robust HTS assays for IDO1 makes it an excellent model to demonstrate the principles of biochemical screening[8].

General HTS Workflow

A typical HTS campaign follows a standardized workflow designed for efficiency and reproducibility. The process involves compound preparation, automated liquid handling for assay plating, signal detection, and data analysis to identify "hits."

Caption: General high-throughput screening (HTS) workflow.

Protocol 1: Biochemical Screening for IDO1 Enzyme Inhibition

This protocol describes a fluorogenic biochemical assay to identify inhibitors of recombinant human IDO1. The assay measures the production of N-formylkynurenine (NFK), which is converted to a fluorescent product[8].

A. Principle

IDO1 metabolizes L-Tryptophan into NFK. In this assay, a developer reagent selectively reacts with NFK to generate a highly fluorescent product, which can be quantified using a plate reader. A decrease in the fluorescent signal in the presence of 3-(Benzyloxy)-4-chlorophenol indicates potential inhibition of IDO1 activity.

Caption: Principle of the IDO1 fluorogenic biochemical assay.

B. Materials & Reagents

-

Compound: 3-(Benzyloxy)-4-chlorophenol (10 mM stock in 100% DMSO)

-

Enzyme: Recombinant Human IDO1

-

Assay Plate: 384-well, black, flat-bottom, low-volume

-

Positive Control: Epacadostat (INCB024360), a known potent IDO1 inhibitor[6].

-

Reagents: IDO1 Assay Buffer, L-Tryptophan, Methylene Blue, Ascorbic Acid, Catalase, Developer Reagent (components often available in commercial kits like Abcam ab235936 or Sigma-Aldrich MAK356)[8].

C. Step-by-Step Protocol

-

Compound Plating:

-

Prepare a dose-response plate by serially diluting the 10 mM stock of 3-(Benzyloxy)-4-chlorophenol in DMSO.

-

Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of compound dilutions into the assay plate.

-

For controls, dispense 50 nL of DMSO (0% inhibition) and 50 nL of Epacadostat (100 µM final concentration, 100% inhibition).

-

-

Enzyme Preparation:

-

Prepare the IDO1 Reaction Mix in assay buffer containing L-Tryptophan, Methylene Blue, Ascorbic Acid, and Catalase according to the kit manufacturer's instructions[8].

-

Just before use, dilute the recombinant IDO1 enzyme to the final desired concentration in the Reaction Mix.

-

-

Enzyme Addition & Incubation:

-

Dispense 10 µL of the IDO1 enzyme solution into each well of the compound-plated assay plate.

-

Seal the plate and briefly centrifuge (1000 rpm, 1 min).

-

Incubate for 60 minutes at 37°C.

-

-

Reaction Termination & Signal Development:

-

Prepare the Developer Mix as per the manufacturer's protocol.

-

Add 5 µL of the Developer Mix to each well to stop the enzymatic reaction and initiate fluorescence development.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader with excitation at ~402 nm and emission at ~488 nm.

-

D. Data Analysis

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))

-

Determine Assay Quality (Z'-factor): A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay. Z' = 1 - (3 * (SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|

-

Generate Dose-Response Curves: Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

| Parameter | Description | Example Value |

| Z'-factor | Assay quality metric | > 0.7 |

| S/B | Signal-to-background ratio | > 10 |

| IC₅₀ | Half-maximal inhibitory concentration | Compound-dependent |

| DMSO Conc. | Final solvent concentration | ≤ 1% |

Protocol 2: Cell-Based Cytotoxicity Screening

This protocol uses a resazurin-based assay to measure the cytotoxicity of 3-(Benzyloxy)-4-chlorophenol on a relevant human cell line (e.g., HeLa or HepG2).

A. Principle

Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence is proportional to the loss of cell viability.

B. Materials & Reagents

-

Cells: HeLa (human cervical cancer) or HepG2 (human liver cancer) cell line.

-

Media: DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Reagent: Resazurin sodium salt (e.g., alamarBlue™).

-

Positive Control: Doxorubicin or Staurosporine (known cytotoxic agents).

-

Assay Plate: 384-well, clear-bottom, black-walled, tissue-culture treated.

C. Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count cells. Dilute to a concentration of 50,000 cells/mL in culture medium.

-

Dispense 40 µL of the cell suspension (2,000 cells/well) into the assay plate.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Addition:

-

Prepare a dose-response plate of 3-(Benzyloxy)-4-chlorophenol as described in Protocol 1.

-

Transfer 100 nL of compound dilutions and controls (DMSO, Doxorubicin) to the cell plate.

-

-

Incubation:

-

Return the plate to the incubator for 48 hours at 37°C, 5% CO₂.

-

-

Signal Development:

-

Prepare a 10X stock of Resazurin (0.15 mg/mL in PBS).

-

Add 5 µL of the 10X Resazurin stock to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO₂.

-

-

Data Acquisition:

-

Read fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.

-

D. Data Analysis

Analysis is similar to Protocol 1, calculating percent viability loss and generating dose-response curves to determine the CC₅₀ (half-maximal cytotoxic concentration).

Considerations for Further Screening

Should 3-(Benzyloxy)-4-chlorophenol show low cytotoxicity and interesting activity in the biochemical screen, further assays could be employed:

-

NF-κB Reporter Assay: Use a cell line stably transfected with an NF-κB response element driving luciferase expression. Inhibition of TNFα-induced luciferase activity would suggest anti-inflammatory potential.

-

Antimicrobial Assay: A simple broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains, leveraging the known activity of related compounds[1].

-

Mitochondrial Toxicity Assay: Given that higher chlorinated phenols can interfere with oxidative phosphorylation, an assay measuring changes in mitochondrial membrane potential (e.g., using JC-1 dye) could provide mechanistic insights[5].

Conclusion

This application note provides a robust, multi-pronged HTS strategy for the initial biological characterization of 3-(Benzyloxy)-4-chlorophenol. By combining biochemical, cytotoxicity, and pathway-based screening, researchers can efficiently identify potential enzymatic targets, establish a therapeutic index, and elucidate the compound's mechanism of action. The detailed protocols provided herein serve as a validated starting point for drug development professionals to explore the therapeutic potential of this and other novel chemical entities.

References

- Benchchem. (n.d.). Biological Activity of Benzylated Dichlorophenols: An In-depth Technical Guide.

-

Zhu, J., Chen, Y. F., Dong, W. B., Pan, X. X., & Hou, H. Q. (2003). Reaction mechanism of 3-chlorophenol with OH, H in aqueous solution. Journal of Environmental Sciences (China), 15(1), 55–59. Retrieved from [Link]

-

Parker, V. H. (1958). The biological action of chlorophenols. British Journal of Industrial Medicine, 15(3), 211–212. Retrieved from [Link]

-

Wang, Y., et al. (2022). High-throughput assay of tyrosine phenol-lyase activity using a cascade of enzymatic reactions. Analytical Biochemistry, 642, 114578. Retrieved from [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

-

Rohrig, U. F., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30585–30597. Retrieved from [Link]

-

Dierickx, P. J. (1985). Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats. Pharmacology, 31(4), 220–228. Retrieved from [Link]

-

Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]

-

BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]

-

European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

-

Röhrig, U. F., et al. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 59(24), 10849–10863. Retrieved from [Link]

-

Valentão, P., et al. (2011). Recent Trends in High Throughput Analysis and Antioxidant Potential Screening for Phenolics. Current Organic Chemistry, 15(2), 244-263. Retrieved from [Link]

-

Liu, Z. Q., et al. (2020). An efficient colorimetric high-throughput screening method for synthetic activity of tyrosine phenol-lyase. Applied Microbiology and Biotechnology, 104(11), 4851–4860. Retrieved from [Link]

-

Suzuki, T., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 56(17), 7065–7075. Retrieved from [Link]

-

Wang, Y., et al. (2024). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. Organic Letters, 26(6), 1264–1269. Retrieved from [Link]

-

van der Sluis, R., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Immunology, 11, 609951. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds.

-

Amsbio. (n.d.). IDO Immune Pathway. Retrieved from [Link]

-

Wang, J., et al. (2018). Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain. Scientific Reports, 8(1), 1625. Retrieved from [Link]

-

Witkiewicz, A., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 12345. Retrieved from [Link]

-

Dolinska, M., et al. (2021). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. Molecules, 26(15), 4586. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Scale-up synthesis of 3-(Benzyloxy)-4-chlorophenol for pilot studies

Application Note: Process Development & Scale-Up of 3-(Benzyloxy)-4-chlorophenol

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3-(Benzyloxy)-4-chlorophenol is a critical intermediate step in the manufacturing of various active pharmaceutical ingredients (APIs), particularly those targeting tyrosine kinases and bacterial enzymes. While bench-scale synthesis often utilizes diverse routes, the transition to pilot scale (100g – 1kg) requires a method that balances atom economy , regioselectivity , and safety .

This guide details the Direct Regioselective Mono-O-alkylation of 4-Chlororesorcinol . Unlike multi-step protection-deprotection strategies, this route offers a single-step transformation. However, it presents a specific process challenge: distinguishing between the two nucleophilic hydroxyl groups on the resorcinol core.

Key Technical Challenges Solved:

-

Regiocontrol: Preferential alkylation at the C3-OH (ortho to Chlorine) over the C1-OH.

-

Safety: Handling Benzyl Bromide (severe lachrymator) at scale.

-

Purification: Developing a crystallization protocol to reject the bis-benzylated impurity without chromatography.

Part 2: Scientific Principles & Reaction Design

Retrosynthetic Analysis & Mechanistic Insight

The target molecule contains a phenol core with a chlorine at position 4 and a benzyloxy ether at position 3.

-

Starting Material: 4-Chlororesorcinol (1,3-dihydroxy-4-chlorobenzene).

-

Reagent: Benzyl Bromide (BnBr).

-

Base: Potassium Carbonate (

).

The Regioselectivity Paradox: 4-Chlororesorcinol has two hydroxyl groups:

-

OH at C1: Para to Chlorine. Less acidic (

). Less sterically hindered. -

OH at C3: Ortho to Chlorine. More acidic (

) due to the inductive electron-withdrawing effect (-I) of the chlorine atom.

Process Strategy: By using a weak base (

Pathway Visualization

Figure 1: Reaction pathway showing the competition between the desired mono-alkylation and potential side reactions.

Part 3: Pilot Scale Protocol (100g Basis)

Safety Warning: Benzyl bromide is a potent lachrymator and alkylating agent. All operations must be performed in a fume hood or a closed reactor system with a caustic scrubber.

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass (g) | Volume (mL) | Role |

| 4-Chlororesorcinol | 144.56 | 1.0 | 100.0 | - | Substrate |

| Benzyl Bromide | 171.04 | 1.05 | 124.2 | ~87.5 | Electrophile |

| Potassium Carbonate | 138.21 | 1.2 | 114.7 | - | Base (Anhydrous) |

| Acetonitrile (ACN) | - | - | - | 1000 | Solvent |

| Sodium Iodide (Cat.) | 149.89 | 0.05 | 5.2 | - | Finkelstein Catalyst |

Step-by-Step Methodology

Step 1: Reactor Setup & Charging

-

Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

-

Charge Acetonitrile (1000 mL) and 4-Chlororesorcinol (100.0 g) . Stir at 200 RPM until fully dissolved.

-

Add Potassium Carbonate (114.7 g) and Sodium Iodide (5.2 g) in a single portion. The mixture will become a heterogeneous slurry.

-

Note: NaI catalyzes the reaction by converting benzyl bromide to the more reactive benzyl iodide in situ (Finkelstein condition), allowing for milder temperatures.

-

Step 2: Controlled Addition

-

Heat the slurry to 50°C .

-

Charge Benzyl Bromide (124.2 g) into the addition funnel.

-

Add Benzyl Bromide dropwise over 90 minutes .

-

Critical Control Point: Fast addition leads to high local concentrations of electrophile, promoting the formation of the bis-benzylated impurity (Impurity B).

-

Step 3: Reaction & Monitoring

-

After addition, increase temperature to Reflux (80-82°C) .

-

Stir for 4–6 hours .

-

IPC (In-Process Control): Sample 50 µL, dilute in MeOH, and analyze via HPLC.

-

Target: < 2% unreacted starting material.

-

Acceptance Criteria: Ratio of Target:Bis-benzyl > 15:1.

-

Step 4: Work-up

-

Cool the reaction mixture to 20–25°C .

-

Filter the solids (KBr/KCl salts and excess carbonate) through a sintered glass funnel. Wash the cake with ACN (100 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to obtain a viscous oil.

-

Redissolve the oil in Ethyl Acetate (500 mL) .

-

Wash with 1M HCl (2 x 200 mL) to neutralize phenoxides and remove residual pyridine/amine impurities if used (not used here, but standard protocol).

-

Wash with Brine (200 mL) . Dry organic layer over

.

Step 5: Crystallization (Purification)

-

Concentrate the Ethyl Acetate solution to approximately 150 mL volume.

-

Slowly add n-Heptane (300 mL) while stirring at 40°C.

-

Cool slowly to 0–5°C over 2 hours.

-

The target compound (3-(Benzyloxy)-4-chlorophenol) will crystallize, while the bis-benzylated impurity remains largely in the mother liquor.

-

Filter the white/off-white solid and dry in a vacuum oven at 40°C for 12 hours.

Expected Results

-

Yield: 70–75% (approx. 115–123 g).

-

Purity (HPLC): > 98.5% (a/a).

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 78–82°C (Literature dependent, verify with standard).

Part 4: Analytical Controls & Troubleshooting

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV @ 220 nm and 254 nm.

-

Retention Order: 4-Chlororesorcinol (RT ~3 min) < Target (RT ~9 min) < Bis-benzyl impurity (RT ~14 min).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Bis-benzyl Impurity | Excess Base or BnBr; High Temp during addition. | Reduce BnBr to 1.0 eq. Slow down addition rate. Ensure strict temp control at 50°C during addition. |

| Low Conversion | Wet solvent; Old reagents. | Use anhydrous ACN. Increase catalyst (NaI) load to 10 mol%. |

| Poor Phase Separation | Emulsion formation. | Add saturated NaCl (Brine). Filter any suspended solids before separation. |

| Color Issues (Pink/Brown) | Oxidation of phenol. | Perform reaction under Nitrogen atmosphere. Add sodium metabisulfite wash during workup. |

Part 5: Process Flow Diagram

Figure 2: Unit operation flow for the pilot-scale synthesis.

References

-

National Institutes of Health (NIH). (2007). Regioselective protection of hydroxyl groups in carbohydrates and phenols. PMC. Retrieved October 26, 2023, from [Link]

-

MDPI. (2010).[3] Regioselective Protection of 3,4-Dihydroxybenzaldehyde. Molecules. Retrieved October 26, 2023, from [Link]

-

New Jersey Department of Health. (2014). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved October 26, 2023, from [Link]

Sources

Protecting group strategies for the hydroxyl group in 3-(Benzyloxy)-4-chlorophenol

[1]

Executive Summary

This application note details the strategic protection of the hydroxyl group in 3-(Benzyloxy)-4-chlorophenol (1) . Due to the presence of a potentially labile benzyl ether at the meta-position and a chloro-substituent at the para-position, the selection of a protecting group (PG) requires strict orthogonality.[1]

This guide prioritizes two primary strategies:

-

Silylation (TBDMS): For standard orthogonality allowing fluoride-mediated deprotection.[1]

-

Alkoxymethylation (MOM): For robust stability against organometallic reagents (e.g., during lithiation of the chloro-handle).

Substrate Analysis & Chemo-Selectivity[1]

Before selecting a reagent, one must analyze the electronic and steric environment of the substrate.

| Feature | Chemical Implication |

| Phenolic -OH | The target for protection.[1][2][3] |

| 4-Chloro Substituent | Electron-withdrawing (-I effect).[1] Increases the acidity of the phenol ( |

| 3-Benzyloxy Group | Bulky group at the meta-position.[1] It exerts some steric pressure but generally allows access to the phenol. Crucial Constraint: It is cleaved by hydrogenolysis ( |

The Orthogonality Challenge: The chosen PG must be removable under conditions that do not disturb the benzyl ether (unless simultaneous deprotection is desired).

-

Avoid: Hydrogenolysis (cleaves Bn).

-

Avoid: Strong Lewis Acids like

(cleaves Bn).

Strategy A: Silyl Protection (TBDMS)

Best For: General synthesis, suzuki couplings, and mild basic conditions.

The tert-Butyldimethylsilyl (TBDMS or TBS) group is the gold standard for this substrate. It is introduced under mild conditions and removed with Fluoride sources, leaving the Benzyl ether completely intact.

Protocol A1: TBDMS Protection

Reaction:

Reagents:

-

Substrate (1): 1.0 equiv

-

TBDMS-Cl: 1.2 equiv[1]

-

Imidazole: 2.5 equiv (Acts as base and nucleophilic catalyst)

-

DMF (Anhydrous): 0.5 M concentration

Step-by-Step Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with 3-(Benzyloxy)-4-chlorophenol (1.0 equiv) and anhydrous DMF under

atmosphere. -

Base Addition: Add Imidazole (2.5 equiv) in one portion. Stir for 5 minutes until fully dissolved. Note: The solution may turn slightly yellow due to phenoxide formation.

-

Silylation: Cool the mixture to 0°C. Add TBDMS-Cl (1.2 equiv) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

) should disappear, replaced by the non-polar silyl ether (

-

-

Work-up: Dilute with

. Wash with water ( -

Purification: Flash chromatography (SiO2, 5% EtOAc in Hexanes).

Protocol A2: Orthogonal Deprotection

Reagent: Tetrabutylammonium Fluoride (TBAF) in THF.

Mechanism: The high affinity of Silicon for Fluoride (

-

Dissolve Ar-OTBS in THF (0.1 M).[1]

-

Add TBAF (1.0 M in THF, 1.1 equiv) at 0°C.

-

Stir at 0°C for 30 mins.

-

Quench with saturated

.

Strategy B: Methoxymethyl (MOM) Protection

Best For: Harsh basic conditions, organolithium chemistry (Lithium-Halogen exchange).[1]

If the 4-chloro group is utilized for lithiation or Grignard formation, a Silyl ether may undergo migration or cleavage. The MOM ether is robust against strong bases.[4]

Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen.[1] All operations must be performed in a well-ventilated fume hood with double-gloving.[1]

Protocol B1: MOM Protection

Reaction: